![molecular formula C12H13F4NO3 B1375255 2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate CAS No. 1483729-97-0](/img/structure/B1375255.png)
2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate
Overview
Description
“2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate” is a chemical compound with the CAS Number: 1483729-97-0 . It has a molecular weight of 295.23 . The IUPAC name for this compound is 2,2,2-trifluoroethyl (2-(4-fluorophenoxy)ethyl)(methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F4NO3/c1-17(11(18)20-8-12(14,15)16)6-7-19-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.23 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Organic Synthesis
This compound is utilized as a precursor in organic synthesis, particularly in the formation of fluorine-containing synthons . The presence of fluorine atoms significantly alters the reactivity and properties of organic molecules, making them valuable in the development of new pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the introduction of trifluoroethyl groups into drug molecules can enhance their metabolic stability and modify their pharmacokinetic properties. This compound, therefore, serves as a key intermediate in the design of drugs with improved absorption and distribution .
Material Science
Due to its distinctive chemical properties, this compound is researched for use in material science, particularly in the creation of polymers with specific refractive indices for photonics applications .
Catalysis
In the field of catalysis, this compound can be involved in asymmetric synthesis, where it helps in the formation of chiral molecules. This is crucial for producing enantiomerically pure substances, which are important in various industries, including pharmaceuticals .
Bioactive Molecule Synthesis
The compound is also significant in the synthesis of bioactive molecules. The trifluoromethyl group is commonly found in molecules with diverse biological activities, such as protease inhibition and anti-tumor effects .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO3/c1-17(11(18)20-8-12(14,15)16)6-7-19-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXKGZDIFGICEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)F)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



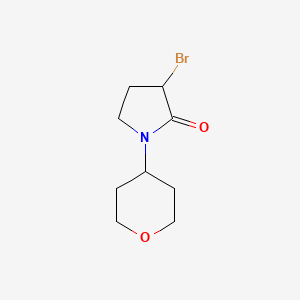




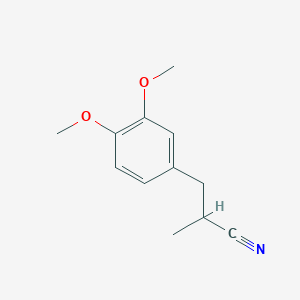
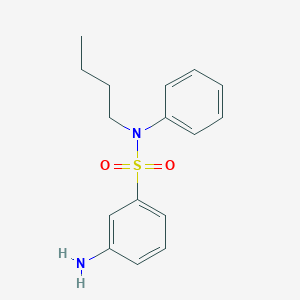
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
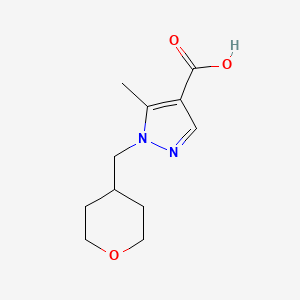

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
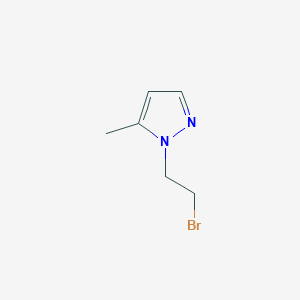
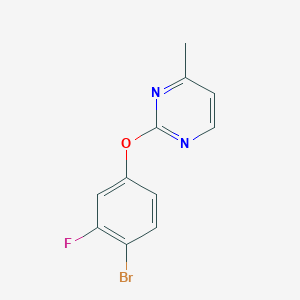
methanone](/img/structure/B1375192.png)